(4E)-5-methyl-4-[(5-methylfuran-2-yl)methylidene]-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
(4E)-3-METHYL-4-[(5-METHYLFURAN-2-YL)METHYLIDENE]-1-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound with a unique structure that includes a pyrazolone core, a furan ring, and various methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-3-METHYL-4-[(5-METHYLFURAN-2-YL)METHYLIDENE]-1-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves the condensation of appropriate aldehydes and ketones under controlled conditions. One common method involves the reaction of 5-methylfurfural with 4-methylacetophenone in the presence of a base catalyst to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
(4E)-3-METHYL-4-[(5-METHYLFURAN-2-YL)METHYLIDENE]-1-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions include furanones, dihydrofuran derivatives, and various substituted pyrazolones .
Scientific Research Applications
(4E)-3-METHYL-4-[(5-METHYLFURAN-2-YL)METHYLIDENE]-1-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4E)-3-METHYL-4-[(5-METHYLFURAN-2-YL)METHYLIDENE]-1-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Methylfuran: A simpler furan derivative with similar reactivity.
5-Methylfurfural: A precursor in the synthesis of the compound.
2,5-Dimethylfuran:
Uniqueness
(4E)-3-METHYL-4-[(5-METHYLFURAN-2-YL)METHYLIDENE]-1-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is unique due to its combination of a pyrazolone core and a furan ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H16N2O2 |
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Molecular Weight |
280.32 g/mol |
IUPAC Name |
(4E)-5-methyl-4-[(5-methylfuran-2-yl)methylidene]-2-(4-methylphenyl)pyrazol-3-one |
InChI |
InChI=1S/C17H16N2O2/c1-11-4-7-14(8-5-11)19-17(20)16(13(3)18-19)10-15-9-6-12(2)21-15/h4-10H,1-3H3/b16-10+ |
InChI Key |
GGJHWQVMPUEKOB-MHWRWJLKSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(O3)C)/C(=N2)C |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C)C(=N2)C |
Origin of Product |
United States |
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